molecular formula C21H32N2O11 B609591 N-Mal-N-bis(PEG2-acid) CAS No. 2110449-02-8

N-Mal-N-bis(PEG2-acid)

Cat. No. B609591
M. Wt: 488.49
InChI Key: IEXQAPPGJQEYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . It is a branched PEG derivative with two terminal carboxylic acids and a maleimide group . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Synthesis Analysis

The terminal carboxylic acids of N-Mal-N-bis(PEG2-acid) can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .


Molecular Structure Analysis

N-Mal-N-bis(PEG2-acid) has a molecular weight of 488.5 g/mol and a molecular formula of C21H32N2O11 .


Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

N-Mal-N-bis(PEG2-acid) is a viscous liquid with a light yellow to yellow color . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

Protein Cross-Linking

  • N-Mal-N-bis(PEG2-acid) derivatives like Bis(maleidophenyl)-PEG2000 are used as bifunctional protein cross-linkers targeted to sulfhydryl groups. They introduce intra-tetrameric cross-links into proteins such as oxy-HbA, influencing oxygen affinity and cooperativity. This strategy holds promise for stabilizing designer low O2 affinity hemoglobins for therapeutic applications (Manjula et al., 2000).

Chromatographic Separation and Detection

  • N-Mal-N-bis(PEG2-acid) related compounds, like bis-maleimide-PEG, are identified as potential impurities in monofunctional maleimide polyethylene glycol (mono-mal-PEG), which is used for protein PEGylation. Their chromatographic separation and detection from mono-mal-PEG, a process crucial for assessing the quality of mono-mal-PEG as a raw material for protein PEGylation, is a significant research area (Tang et al., 2012).

Drug Delivery Systems

  • Linear bis(poly(ethylene glycol)) (PEG) polymers, including N-Mal-N-bis(PEG2-acid) derivatives, have been investigated in the context of drug delivery systems. For example, the polymeric architecture of dendrimer and linear bis(PEG) polymer in conjugation with paclitaxel was studied, focusing on drug solubility enhancement and cytotoxicity, revealing that nanosized dendritic polymer conjugates can be effective anticancer drug carriers (Khandare et al., 2006).

Nanoparticle Stability

  • N-Mal-N-bis(PEG2-acid) derivatives are used in designing poly(ethylene glycol) (PEG)-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor quantum dots and gold nanoparticles under extreme conditions. These ligands enhance the stability of nanoparticles in a wide range of pH and in thiol-rich environments, making them suitable for bio-related studies (Stewart et al., 2010).

Peptide and Protein Modification

  • N-Mal-N-bis(PEG2-acid) and similar compounds are crucial in the site-specific PEGylation of peptides and proteins. This modification enhances the circulation half-life and clinical efficacy of biopharmaceuticals. For example, site-specific PEGylation of Thymosin alpha 1 using an N-terminal modified version showed enhanced immunoactivity and extended circulation half-life (Peng et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, Bis-PEG2-acid, suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately .

Future Directions

N-Mal-N-bis(PEG2-acid) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is used for research purposes only .

properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQAPPGJQEYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110867
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG2-acid)

CAS RN

2110449-02-8
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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